![molecular formula C20H25N3 B3160565 N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine CAS No. 866131-99-9](/img/structure/B3160565.png)
N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine
Overview
Description
“N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine” is a chemical compound. It is used as a protected amine . It aids in the oxidation to the corresponding hydroxylamine and nitrone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized, and evaluated for their antitumor activities in vitro . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and found to possess potent anticancer activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 4-tert-Butylbenzylamine has a density of 1.236 g/mL at 25 °C (lit.) .Scientific Research Applications
Corrosion Inhibition
- Experimental Evidence : Weight loss (WL) and potentiodynamic polarization (PDP) studies confirm its inhibitory effect .
Antibacterial Activity
- Application : Compound X has been screened for antibacterial activity against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Antitumor Properties
Synthesis of N-tert-butyl Amides
- Role : Compound X can be a precursor for N-tert-butyl amides, which have applications in benign prostatic hyperplasia treatment and HIV therapy .
Epoxy Reactive Diluent
- Function : It modifies the viscosity and curing behavior of epoxy resins, enhancing coating performance .
Formation of N-Nitrosamines
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-N-ethylbenzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3/c1-5-21-19-22-17-8-6-7-9-18(17)23(19)14-15-10-12-16(13-11-15)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSCHBVVSZGJLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152321 | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-ethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine | |
CAS RN |
866131-99-9 | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-ethyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866131-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-ethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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